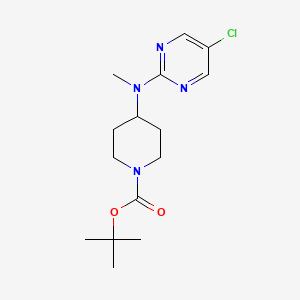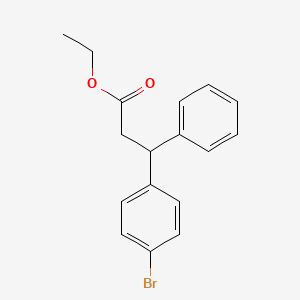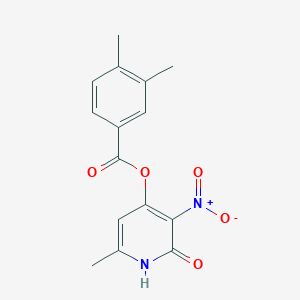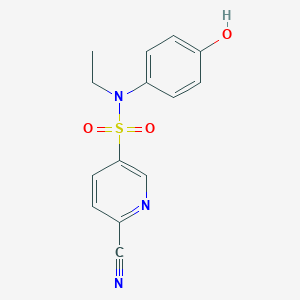
Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a chemical compound with a complex molecular structure It is a derivative of piperidine and contains a pyrimidinyl group, which is a type of heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of 5-chloropyrimidin-2-ylamine with tert-butyl chloroformate. The reaction conditions usually require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield, and ensuring the purity of the final product through various purification techniques, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate and tert-butyl (2-chloropyrimidin-4-yl)carbamate. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific molecular structure, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-12(6-8-20)19(4)13-17-9-11(16)10-18-13/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBPYKSAUPLVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2787288.png)
![N'-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2787292.png)
![4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2787294.png)
![1-(2,3-dichlorophenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine](/img/structure/B2787296.png)

![N-(4-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2787299.png)
![6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2787301.png)
![(Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2787302.png)
![1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2787303.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B2787305.png)
![N-(2-ethyl-6-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2787307.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzofuran-2-carboxamide](/img/structure/B2787309.png)
